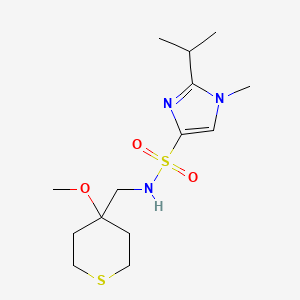
2-isopropyl-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-1-methyl-1H-imidazole-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-isopropyl-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-1-methyl-1H-imidazole-4-sulfonamide is a useful research compound. Its molecular formula is C14H25N3O3S2 and its molecular weight is 347.49. The purity is usually 95%.
BenchChem offers high-quality 2-isopropyl-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-1-methyl-1H-imidazole-4-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-isopropyl-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-1-methyl-1H-imidazole-4-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Carbonic Anhydrase Inhibition
A series of compounds, including variations with isopropyl and methoxy groups, have been investigated for their potential as inhibitors of carbonic anhydrase (CA), an enzyme involved in pH regulation and various physiological processes. These compounds exhibit inhibitory effects on human isoforms hCA I and hCA II, important for understanding and developing treatments for conditions involving aberrant enzyme activity. For instance, Abdel-Aziz et al. (2015) found that some of these compounds showed comparable efficacy to clinically used inhibitors, providing a basis for further development of novel CA inhibitors with potential medical applications (Abdel-Aziz, El-Azab, Ekinci, Şentürk, & Supuran, 2015).
Heterocyclic Compound Synthesis
Research on the synthesis of N-(Imidazo[1,2-a]pyridin-3-yl)- and N-(Imidazo[2,1-b][1,3]thiazol-5-yl)sulfonamides demonstrates the chemical versatility and potential pharmaceutical relevance of compounds related to 2-isopropyl-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-1-methyl-1H-imidazole-4-sulfonamide. These compounds are produced through reactions involving aminopyridines or amino thiazole, showcasing the importance of such chemical frameworks in generating biologically active molecules that could serve as therapeutic agents or research tools (Rozentsveig et al., 2013).
Anticancer Activity
Novel thiophene derivatives, incorporating sulfonamide among other moieties, have been synthesized and evaluated for their anticancer activity. Such research highlights the potential for compounds within the same chemical family as 2-isopropyl-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-1-methyl-1H-imidazole-4-sulfonamide to serve as leads in the development of new anticancer agents. This is particularly relevant for identifying compounds with cytotoxic activities against specific cancer cell lines, offering insights into the design of targeted cancer therapies (Ghorab, Bashandy, & Alsaid, 2014).
Molecular Docking and Antimicrobial Agents
The synthesis and biological evaluation of sulfonamide derivatives, including those related to the queried compound, have been explored for their antimicrobial and antiproliferative properties. Such studies not only contribute to our understanding of the structural basis for biological activity but also aid in the discovery of new therapeutic agents capable of addressing antibiotic resistance and cancer. For example, research by El-Gilil (2019) into N-ethyl-N-methylbenzenesulfonamide derivatives demonstrates the ongoing efforts to leverage the chemical diversity of sulfonamides for developing effective biomedical solutions (El-Gilil, 2019).
properties
IUPAC Name |
N-[(4-methoxythian-4-yl)methyl]-1-methyl-2-propan-2-ylimidazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N3O3S2/c1-11(2)13-16-12(9-17(13)3)22(18,19)15-10-14(20-4)5-7-21-8-6-14/h9,11,15H,5-8,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVQUKQYFVKPEOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=CN1C)S(=O)(=O)NCC2(CCSCC2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-isopropyl-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-1-methyl-1H-imidazole-4-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

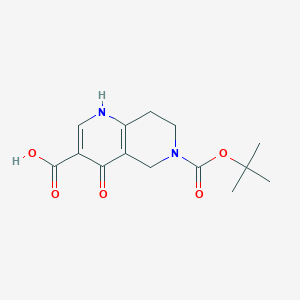
![N-(1-cyanopropyl)-3-methanesulfonylimidazo[1,5-a]pyridine-1-carboxamide](/img/structure/B2564866.png)
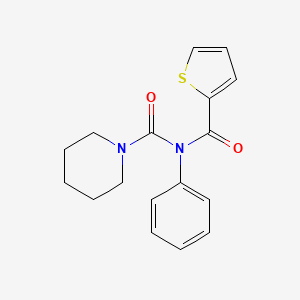

![N'-[(1E)-(dimethylamino)methylidene]benzenesulfonohydrazide](/img/structure/B2564871.png)
![1-(2,6-dimethylphenyl)-4-{1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2564874.png)
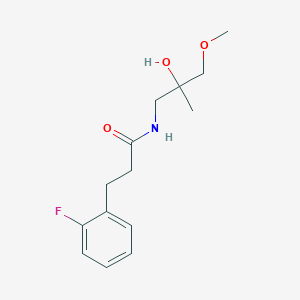
![6-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2564876.png)
![N~1~-(5-fluoro-2-methylphenyl)-2-{[6-isopropyl-2-(4-methylpiperidino)-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide](/img/structure/B2564878.png)
![(2Z)-4-{[3-(methoxycarbonyl)thiophen-2-yl]amino}-4-oxobut-2-enoic acid](/img/structure/B2564879.png)
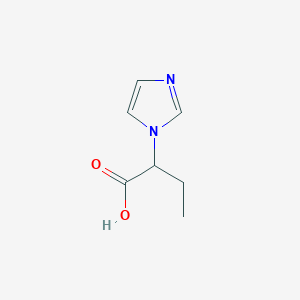
![2-[5-[(3-chlorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2564881.png)

